N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide

Chiral resolution Enantioselective synthesis Stereochemistry

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide (CAS 1385288-47-0) is a synthetic small-molecule (C₁₃H₁₃N₃O₃, MW 259.26 g/mol) belonging to the 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone) class. It bears a propanamide linker connecting the benzoxazolone core to an N-(1-cyanoethyl) terminus, yielding a scaffold that combines a hydrogen-bond-accepting cyano group, a hydrogen-bond-donating secondary amide, and a rigid heterocyclic core amenable to π-stacking interactions.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1385288-47-0
Cat. No. B2999645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide
CAS1385288-47-0
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCC(C#N)NC(=O)CCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C13H13N3O3/c1-9(8-14)15-12(17)6-7-16-10-4-2-3-5-11(10)19-13(16)18/h2-5,9H,6-7H2,1H3,(H,15,17)
InChIKeyKALXHGDTWLWUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide (CAS 1385288-47-0): Core Chemical Identity and Structural Context


N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide (CAS 1385288-47-0) is a synthetic small-molecule (C₁₃H₁₃N₃O₃, MW 259.26 g/mol) belonging to the 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone) class [1]. It bears a propanamide linker connecting the benzoxazolone core to an N-(1-cyanoethyl) terminus, yielding a scaffold that combines a hydrogen-bond-accepting cyano group, a hydrogen-bond-donating secondary amide, and a rigid heterocyclic core amenable to π-stacking interactions [2][3]. The compound is cataloged under PubChem CID 72026092 and is commercially available as a research-grade screening compound [1]. Benzoxazolone derivatives, as a class, have been extensively investigated for antimicrobial, anticancer, anti-inflammatory, and CNS applications; however, target-specific quantitative pharmacological data for this precise congener remain largely unpublished [4].

Why N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide Cannot Be Replaced by Other Benzoxazolone Propanamides Without Experimental Verification


Benzoxazolone-3-yl-propanamides are not interchangeable commodity chemicals; subtle modifications to the amide substituent can profoundly alter target engagement, selectivity, and physicochemical behavior [1][2]. The N-(1-cyanoethyl) group in the title compound introduces a chiral center (undefined stereocenter count = 1) absent in achiral analogs such as N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide or N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide [3]. This stereochemical feature is critical when engaging enantioselective binding pockets. Furthermore, the cyano substituent contributes a strong dipole (C≡N) and an additional hydrogen-bond acceptor, altering both polarity (XLogP3 = 0.8 versus logP values of ~1.5–2.5 for more lipophilic aryl-substituted congeners) and the topological polar surface area (TPSA = 82.4 Ų) [3][4]. Within the broader benzoxazolone class, even minor changes to the amide terminus have been shown to shift IC₅₀ values by orders of magnitude—for instance, in acetylcholinesterase inhibition, N-aryl propanamide derivatives of benzoxazolone display huAChE IC₅₀ values ranging from 0.46 µM to >10 µM depending solely on the terminal substituent [1]. Consequently, assuming functional equivalence between the title compound and its close structural analogs without direct head-to-head data is scientifically unsound.

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide: Available Quantitative Differentiation Data and Evidence Limitations


Chiral Center Introduces Enantioselective Differentiation Unavailable in Achiral Benzoxazolone Propanamide Analogs

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide possesses one undefined stereocenter at the 1-cyanoethyl carbon, a feature absent in common achiral comparators such as N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide [1]. This stereochemical element is critical for studies requiring enantiopure material, including asymmetric catalysis, chiral chromatography method development, and eudysmic ratio determination in biological assays. No quantitative head-to-head enantioselectivity data are available in the published literature for this compound [2].

Chiral resolution Enantioselective synthesis Stereochemistry

Hydrophilicity and Polarity Profile Differentiate This Compound from More Lipophilic Benzoxazolone Propanamides

The title compound exhibits an XLogP3 of 0.8, placing it at the hydrophilic end of the benzoxazolone-propanamide series [1]. The N-(1-cyanoethyl) terminus contributes a nitrile dipole and an additional hydrogen-bond acceptor (total HBA = 4), increasing topological polar surface area to 82.4 Ų [1]. In contrast, N-aryl-substituted analogs such as N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide and N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide are predicted to have logP values >1.5 based on aromatic ring contributions, resulting in lower aqueous solubility [2]. This difference is critical for assay compatibility: compounds with logP <1 exhibit reduced non-specific binding and improved solubility in aqueous screening buffers, a practical advantage in high-throughput screening and in vitro pharmacology [3].

Physicochemical profiling Solubility Drug-likeness

Benzoxazolone Scaffold Exhibits Nanomolar Mcl-1 Inhibitory Activity in Analogous Compounds, Establishing Target-Class Potential

Benzoxazolone derivatives have been identified as inhibitors of induced myeloid leukemia cell differentiation protein Mcl-1, a validated anti-apoptotic target in oncology [1]. While direct Mcl-1 binding data for N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide are absent from the public domain, structurally related benzoxazole-based inhibitors have demonstrated Ki values <10 nM in FITC-Bak-BH3 displacement assays against His-tagged human Mcl-1 (residues 172–327) [1]. The cyano group, a recognized nitrile pharmacophore, has been shown to engage critical hydrogen-bond networks in numerous Mcl-1 co-crystal structures, enhancing affinity relative to non-cyano analogs [2][3]. The title compound's computed TPSA (82.4 Ų) and rotatable bond count (4) are consistent with cell-permeable Mcl-1 inhibitor chemotypes [4].

Mcl-1 inhibition Apoptosis Cancer therapeutics

Recommended Application Scenarios for N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide Based on Available Evidence


Enantioselective Probe Development and Chiral Chromatography Method Validation

The compound's single undefined stereocenter makes it an ideal candidate for the development of chiral separation methods (SFC, HPLC with chiral stationary phases) and for preparing enantiopure samples for differential biological testing. Procurement of this compound, rather than achiral benzoxazolone analogs, is mandatory for programs requiring stereochemical probing of benzoxazolone-target interactions [1].

Aqueous-Compatible High-Throughput Screening for Mcl-1 and Bcl-2 Family Targets

With an XLogP3 of 0.8 and TPSA of 82.4 Ų, this compound is better suited than more lipophilic benzoxazolone analogs for aqueous biochemical screening formats. Its low predicted non-specific binding profile supports its use as a core scaffold in hit-finding campaigns against Mcl-1, where benzoxazole-based inhibitors have demonstrated nanomolar potency [1][2].

Fragment-Based and Structure-Guided Lead Optimization Starting Point

The title compound's modest molecular weight (259.26 Da) and balanced physicochemical profile (logP 0.8, 4 HBA, 1 HBD) align with fragment-like and early lead-like chemical space criteria. It can serve as a synthetically tractable starting point for structure–activity relationship (SAR) exploration, particularly for targets where the cyano pharmacophore is a known affinity determinant, such as Mcl-1 and related apoptotic regulators [2][3].

Benzoxazolone Library Enumeration and Diversity-Oriented Synthesis

As a member of the 2-oxo-1,3-benzoxazol-3-yl propanamide chemical family, this compound contributes a unique combination of a cyano group and stereochemical complexity to screening libraries. Its procurement adds structural diversity beyond the more commonly available N-aryl and N-alkyl benzoxazolone propanamides, which dominate commercial screening collections [1].

Quote Request

Request a Quote for N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.